molecular formula C28H27N5O6 B12810469 Adenosine, 2'-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))- CAS No. 130195-36-7

Adenosine, 2'-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))-

Cat. No.: B12810469
CAS No.: 130195-36-7
M. Wt: 529.5 g/mol
InChI Key: FPWMJTSJTLVDAW-VIJXYGLPSA-N
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Description

Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)-, (1R-(1alpha,2alpha,3alpha,4beta))- is a complex organic compound with a unique structure that combines elements of adenosine and a tetrahydroxybenz(a)anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves multiple steps, starting with the preparation of the tetrahydroxybenz(a)anthracene moiety. This can be achieved through a series of hydroxylation reactions on benz(a)anthracene. The next step involves the coupling of this moiety with 2’-deoxyadenosine under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the hydroxylation steps and large-scale coupling reactions under controlled conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the tetrahydroxybenz(a)anthracene moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives. Substitution reactions can result in a variety of functionalized compounds with altered chemical and biological properties.

Scientific Research Applications

Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of hydroxylation and other modifications on the properties of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the tetrahydroxybenz(a)anthracene moiety may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

    2’-Deoxyadenosine: A component of DNA with similar structural features.

    Benz(a)anthracene: A polycyclic aromatic hydrocarbon with potential carcinogenic properties.

Uniqueness

Adenosine, 2’-deoxy-N-(1,2,3,4-tetrahydro-2,3,4-trihydroxybenz(a)anthracen-1-yl)- is unique due to its combination of adenosine and tetrahydroxybenz(a)anthracene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

130195-36-7

Molecular Formula

C28H27N5O6

Molecular Weight

529.5 g/mol

IUPAC Name

(1R,2R,3S,4R)-1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol

InChI

InChI=1S/C28H27N5O6/c34-10-19-18(35)9-20(39-19)33-12-31-23-27(29-11-30-28(23)33)32-22-21-16(24(36)26(38)25(22)37)6-5-15-7-13-3-1-2-4-14(13)8-17(15)21/h1-8,11-12,18-20,22,24-26,34-38H,9-10H2,(H,29,30,32)/t18-,19+,20+,22+,24+,25+,26-/m0/s1

InChI Key

FPWMJTSJTLVDAW-VIJXYGLPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N[C@H]4[C@H]([C@H]([C@@H](C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4C(C(C(C5=C4C6=CC7=CC=CC=C7C=C6C=C5)O)O)O)CO)O

Origin of Product

United States

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